6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
CAS No.: 116137-75-8
Cat. No.: VC11978200
Molecular Formula: C8H6N2O2S
Molecular Weight: 194.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116137-75-8 |
|---|---|
| Molecular Formula | C8H6N2O2S |
| Molecular Weight | 194.21 g/mol |
| IUPAC Name | 6-thiophen-2-yl-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C8H6N2O2S/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) |
| Standard InChI Key | KTUATLIOJJVVNH-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=CC(=O)NC(=O)N2 |
| Canonical SMILES | C1=CSC(=C1)C2=CC(=O)NC(=O)N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-thiophen-2-yl-1H-pyrimidine-2,4-dione, reflects its bicyclic structure: a pyrimidine ring (positions 2 and 4 occupied by ketone groups) fused with a thiophene moiety at position 6. The SMILES notation (C1=CSC(=C1)C2=CC(=O)NC(=O)N2) confirms the connectivity, with the thiophene’s sulfur atom contributing to the molecule’s electronic profile. X-ray crystallography data for this specific compound are unavailable, but analogous pyrimidine-diones exhibit planar configurations stabilized by intramolecular hydrogen bonding between N–H and carbonyl groups .
Solubility and Reactivity
Polar functional groups (ketones, NH groups) suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The thiophene ring enhances lipophilicity compared to unsubstituted pyrimidine-diones, potentially improving membrane permeability in biological systems. Reactivity is anticipated at multiple sites:
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Pyrimidine ring: Susceptible to electrophilic substitution at electron-rich positions.
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Thiophene: Prone to oxidation at the sulfur atom or electrophilic substitution at the α-positions .
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Ketone groups: May participate in condensation or nucleophilic addition reactions .
Synthesis and Structural Modification
Synthetic Routes
While no dedicated synthesis for 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione has been published, analogous dihydrouracil derivatives are typically synthesized via:
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Biginelli-like cyclocondensation: Reacting thiourea, thiophene-2-carboxaldehyde, and β-keto esters under acidic conditions .
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Acid-catalyzed cyclization: As demonstrated by Pair et al., formic acid and methanesulfonic acid (MsOH) at reflux can cyclize precursors into dihydrouracil scaffolds, albeit with modest yields (~37%) .
A hypothetical route for 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione could involve:
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Condensation of thiophene-2-carboxaldehyde with urea in acetic acid.
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Cyclization under heated acidic conditions (e.g., HCl/EtOH reflux).
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Purification via recrystallization or column chromatography .
Challenges in Synthesis
Key hurdles include:
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Regioselectivity: Ensuring substitution occurs exclusively at the pyrimidine’s 6-position.
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Side reactions: Over-oxidation of thiophene or decomposition under harsh acidic conditions .
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Yield optimization: Current methods for analogs rarely exceed 40%, necessitating catalyst screening (e.g., phosphotungstic acid) .
Biological Activities and Mechanisms
Anticancer Activity
Thiophene-pyrimidine hybrids interfere with oncogenic signaling pathways. A study on thiopyrano[2,3-d]thiazole derivatives (structural analogs) reported IC₅₀ values of 15–31 µM against breast (MCF7), liver (HEPG2), and cervical (HeLa) cancer lines . Proposed mechanisms include:
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Enzyme inhibition: Blocking epidermal growth factor receptor (EGFR) kinase activity.
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Apoptosis induction: Upregulating pro-apoptotic proteins like Bax while suppressing Bcl-2 .
Table 1: Anticancer Activity of Structural Analogs
| Compound Class | Cell Line (IC₅₀, µM) | Mechanism | Reference |
|---|---|---|---|
| Thiopyrano[2,3-d]thiazole | MCF7 (25) | EGFR inhibition | |
| Dihydrouracil derivatives | HeLa (15) | Caspase-3 activation |
Enzyme Inhibition
The pyrimidine-dione scaffold chelates metal ions in enzyme active sites. For example, 6-aryl-dihydrouracils inhibit lipoxygenase (LOX) with IC₅₀ values <10 µM, suggesting anti-inflammatory applications .
Future Research Directions
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Synthetic Optimization: Screen green solvents (e.g., PEG-400) and catalysts to improve yields beyond 50% .
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In Vitro Profiling: Prioritize cytotoxicity assays against NCI-60 cancer cell lines and Gram-positive/Gram-negative bacteria.
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Computational Studies: Molecular docking against EGFR (PDB ID: 1M17) to predict binding affinity.
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Structure-Activity Relationships (SAR): Introduce substituents (e.g., halogens, methyl groups) at thiophene’s 4- or 5-positions to modulate bioactivity .
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